4,4-Dimethylpentanoic acid

Description

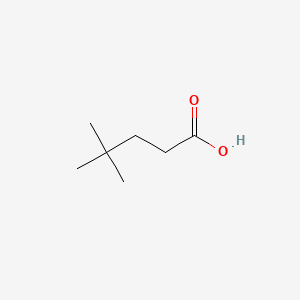

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMSZUQCCUWXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880579 | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-47-4, 33113-10-9, 95823-36-2 | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033113109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxylic acids, C6-8-neo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095823362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carboxylic acids, C6-8-neo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4-Dimethylpentanoic Acid (CAS: 1118-47-4) for Advanced Research and Development

Abstract: This technical guide provides a comprehensive overview of 4,4-Dimethylpentanoic acid (CAS Number: 1118-47-4), a branched-chain carboxylic acid. It is designed for researchers, chemists, and professionals in drug development and materials science. This document delves into the compound's core physicochemical properties, spectroscopic profile, solubility, reactivity, and safety protocols. By synthesizing technical data with practical insights, this guide serves as an essential resource for utilizing this compound as a versatile chemical intermediate and building block in complex organic synthesis.

Molecular Structure and Chemical Identifiers

This compound, also known as 4,4-Dimethylvaleric acid, is characterized by a five-carbon pentanoic acid backbone with a sterically significant tert-butyl group at the C4 position.[1][2] This substitution is fundamental to its unique chemical behavior and physical properties, distinguishing it from its linear isomers.

Caption: Molecular structure of this compound.

Key Identifiers:

Physicochemical Properties

The physical properties of this compound are heavily influenced by its molecular structure. The tert-butyl group introduces significant branching, which affects intermolecular forces and, consequently, its boiling point and density. Unlike its straight-chain analogue, heptanoic acid, the bulky group can hinder efficient crystal lattice packing, often resulting in a liquid or low-melting solid state at room temperature.[1]

| Property | Value | Reference |

| Molecular Weight | 130.18 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Density | 0.938 g/cm³ | [4] |

| Boiling Point | 207.8 °C at 760 mmHg | [4] |

| Flash Point | 92 °C | [4] |

| Vapor Pressure | 0.0889 mmHg at 25°C | [4] |

| Refractive Index | 1.432 | [4] |

| LogP (Octanol/Water) | 1.897 | [3][4] |

Solubility Profile: A Dichotomy of Function

The solubility of this compound is a direct consequence of its amphipathic nature. The terminal carboxylic acid group is polar and capable of hydrogen bonding, conferring some affinity for polar solvents. However, the dominant feature is the seven-carbon aliphatic structure, particularly the hydrophobic tert-butyl group, which limits its aqueous solubility.

-

Water Solubility: The compound is only slightly soluble in water.[5] The hydrophobic character of the alkyl chain outweighs the hydrophilic nature of the single carboxylic acid group.[5]

-

Organic Solvents: It exhibits good solubility in a wide range of common organic solvents, including ethanol, acetone, and other polar organic solvents.[5] This makes it highly versatile for use in various reaction media.

-

Influence of pH: In aqueous solutions, the solubility can be significantly increased by raising the pH. Deprotonation of the carboxylic acid to its carboxylate form (R-COO⁻) creates an ion, which is much more readily solvated by water.[5] This principle is fundamental for designing aqueous extraction and purification protocols.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While raw spectra are available in databases, understanding the expected signals is key for any practicing scientist.[2]

-

¹H NMR Spectroscopy:

-

~0.9 ppm (singlet, 9H): A large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group. This is a highly characteristic signal.

-

~1.5 ppm (triplet, 2H): A triplet for the methylene (CH₂) protons at the C3 position, coupled to the C2 methylene protons.

-

~2.2 ppm (triplet, 2H): A downfield-shifted triplet for the methylene (CH₂) protons at the C2 position, adjacent to the electron-withdrawing carbonyl group.

-

~12.0 ppm (broad singlet, 1H): A broad signal far downfield, characteristic of the acidic carboxylic acid proton. This signal is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

~29 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~32 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~30-40 ppm (multiple signals): Resonances for the C2 and C3 methylene carbons.

-

~180 ppm: A downfield signal characteristic of the carbonyl carbon in the carboxylic acid group.

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): A very broad O-H stretching band, characteristic of a hydrogen-bonded carboxylic acid.

-

~1710 cm⁻¹ (strong, sharp): A strong C=O stretching absorption, indicative of the carbonyl group.

-

~2960 cm⁻¹: C-H stretching bands from the alkyl portion of the molecule.

-

Chemical Reactivity and Synthetic Utility

As a carboxylic acid, this compound undergoes a variety of well-established transformations, making it a valuable building block in organic synthesis.[1] Its tert-butyl group provides steric bulk, which can influence reaction rates and selectivity, an attribute often exploited in the design of pharmaceuticals and specialty polymers.[6]

Key Reactions:

-

Acid-Base Chemistry: It functions as a weak acid, readily deprotonated by bases to form the corresponding carboxylate salt.[1]

-

Esterification: It reacts with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxyl group to produce esters. These esters can be used in fragrance and flavor applications or as intermediates.[1]

-

Amidation: It can be converted to amides through reaction with amines, typically requiring activation to an acid chloride, anhydride, or through the use of coupling agents. This reaction is fundamental in peptide synthesis and the creation of many active pharmaceutical ingredients.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4,4-dimethyl-1-pentanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Generalized workflow for the Fischer esterification of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its irritant and corrosive properties. Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information: [2]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning / Danger

-

Hazard Statements:

Handling and First Aid:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[7] Keep the container tightly closed when not in use.[7][8]

Experimental Protocol: Synthesis of Methyl 4,4-Dimethylpentanoate

This protocol describes a standard Fischer esterification, a cornerstone reaction for any scientist working with this compound.

Objective: To synthesize methyl 4,4-dimethylpentanoate from this compound and methanol.

Materials:

-

This compound (13.02 g, 0.1 mol)

-

Methanol (100 mL, excess)

-

Concentrated Sulfuric Acid (H₂SO₄, 1 mL, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: Combine this compound and methanol in a 250 mL round-bottom flask.

-

Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours to drive the equilibrium towards the product.

-

Work-up - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Work-up - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution). Check the aqueous layer with pH paper until it is neutral or slightly basic.

-

Work-up - Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with 50 mL of brine to remove residual water.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent via rotary evaporation. The resulting crude ester can be purified by fractional distillation under reduced pressure to yield the final product, methyl 4,4-dimethylpentanoate.

-

Characterization: Confirm the identity and purity of the product using NMR and IR spectroscopy, comparing the obtained spectra to literature values for the expected ester.[10][11]

Conclusion

This compound is a structurally interesting and synthetically valuable chemical. Its distinct physicochemical properties, conferred by the tert-butyl group, make it a useful building block for creating molecules with specific steric and electronic features. For professionals in drug discovery and materials science, a thorough understanding of its reactivity, solubility, and handling requirements is paramount for its effective and safe application in innovative research and development projects.

References

- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 4,4-Dimethyl-pentanoic acid methyl ester | C8H16O2 | CID 12656144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester [webbook.nist.gov]

Physical and chemical properties of 4,4-Dimethylvaleric acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4-Dimethylvaleric acid, also known as 4,4-dimethylpentanoic acid. As a branched-chain carboxylic acid, its unique structural characteristics impart specific physical and chemical properties that are of interest in various fields, including organic synthesis and as a building block in drug discovery programs. This document will delve into its molecular structure, physicochemical properties, reactivity, and the analytical principles for its characterization, offering field-proven insights for its practical application.

Molecular Identity and Structure

4,4-Dimethylvaleric acid is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups substituted at the C4 position.[1] This tert-butyl group at the end of the alkyl chain is a key structural feature that significantly influences its physical and chemical behavior.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 1118-47-4[4]

-

Molecular Formula: C₇H₁₄O₂[4]

-

InChI Key: HMMSZUQCCUWXRA-UHFFFAOYSA-N[1]

Caption: 2D Molecular Structure of 4,4-Dimethylvaleric Acid.

Physicochemical Properties

The physical properties of 4,4-Dimethylvaleric acid are a direct consequence of its molecular structure: a polar carboxylic acid head and a nonpolar, sterically hindered alkyl tail.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid; clear oil. | [1] |

| Form | Can also be a solid. | [5] |

| Boiling Point | 207.8 °C at 760 mmHg | [6] |

| Melting Point | 81.5 - 82 °C | [7] |

| Density | ~0.938 g/cm³ | [6] |

| pKa | 4.79 at 18°C | [7] |

| Water Solubility | Limited/Slightly soluble. | [1][8] |

| Organic Solvent Solubility | Soluble in organic solvents like ethanol and acetone. | [1][8] |

| LogP | 1.8 | [2] |

In-depth Analysis of Properties:

-

Solubility: The molecule's amphipathic nature dictates its solubility. The carboxylic acid group can form hydrogen bonds with water, but the bulky, hydrophobic C7 alkyl chain outweighs this hydrophilic contribution, leading to limited water solubility.[8] Conversely, it is readily soluble in nonpolar organic solvents.[1][8] The solubility in aqueous solutions can be significantly increased by raising the pH, which deprotonates the carboxylic acid to form the more soluble carboxylate salt.[8]

-

Boiling and Melting Points: The relatively high boiling point is due to the ability of the carboxylic acid groups to form strong intermolecular hydrogen bonds, creating stable dimers. The melting point indicates that it can exist as a solid at or near room temperature, a crucial consideration for handling and storage.

-

Acidity (pKa): With a pKa of approximately 4.79, it is a weak acid, typical of short-chain carboxylic acids.[7] This acidity is central to its chemical reactivity, particularly in acid-base reactions and nucleophilic acyl substitution.

Chemical Reactivity and Profile

As a carboxylic acid, 4,4-Dimethylvaleric acid undergoes reactions characteristic of this functional group. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

-

Acid-Base Reactions: It readily reacts with bases to form carboxylate salts, a property often exploited to enhance aqueous solubility.

-

Esterification: In the presence of an acid catalyst, it reacts with alcohols to form esters. This is a fundamental transformation for creating derivatives with varied properties.

-

Amidation: It can be converted to amides through reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride) to proceed efficiently.

These reactions make it a versatile intermediate in organic synthesis.[1]

Caption: Key reaction pathways of 4,4-Dimethylvaleric acid.

Principles of Experimental Characterization

Validating the identity and purity of 4,4-Dimethylvaleric acid relies on standard analytical techniques. The choice of method is dictated by the property being measured, and the interpretation of the results requires an understanding of the underlying chemical principles.

Protocol Pillar 1: pKa Determination via Potentiometric Titration

Causality: The pKa is the pH at which the acid is 50% dissociated. This point can be precisely determined by monitoring the pH of a solution of the acid as a strong base of known concentration is added. The resulting titration curve has an inflection point at the equivalence point, and the pKa is equal to the pH at the half-equivalence point.

Methodology:

-

Preparation: Accurately weigh a sample of 4,4-Dimethylvaleric acid and dissolve it in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Titration: Place a calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest slope). The volume of titrant at the half-equivalence point corresponds to the pKa of the acid.

Caption: Workflow for determining pKa via potentiometric titration.

Protocol Pillar 2: Spectroscopic Identification

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a sharp singlet integrating to 9 protons for the three equivalent methyl groups of the tert-butyl moiety, along with two distinct multiplets for the two methylene (-CH₂-) groups in the chain. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon (C=O) at a characteristic downfield position, the quaternary carbon of the tert-butyl group, and the carbons of the methyl and methylene groups.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by two key features: a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

-

Mass Spectrometry (MS): Electron ionization MS would show a molecular ion peak corresponding to its molecular weight (130.18 g/mol ), along with characteristic fragmentation patterns resulting from the loss of functional groups.

Safety and Handling

As with any chemical reagent, proper handling of 4,4-Dimethylvaleric acid is essential. Based on available safety data, it is considered an irritant.

-

Hazards: May cause skin and eye irritation.[1] Some data sheets indicate it can cause severe skin burns and eye damage.[9] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[10]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications and Relevance

4,4-Dimethylvaleric acid serves primarily as a specialized building block in organic synthesis.[1]

-

Chemical Intermediate: Its structure can be incorporated into larger molecules to introduce a sterically hindered, nonpolar moiety. This is valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

-

Drug Development: In drug design, the tert-butyl group is often used to increase metabolic stability by blocking sites susceptible to enzymatic oxidation. Incorporating 4,4-Dimethylvaleric acid or its derivatives can therefore be a strategic choice to improve the pharmacokinetic profile of a drug candidate.

-

Other Industrial Uses: It has potential applications in the formulation of surfactants, lubricants, and plasticizers, where its branched structure can modify physical properties like viscosity and surface tension.[1]

Conclusion

4,4-Dimethylvaleric acid is a structurally distinct carboxylic acid whose properties are dominated by the interplay between its acidic functional group and its bulky hydrophobic tail. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is crucial for its effective and safe use in research and development. Its utility as a synthetic intermediate, particularly for introducing metabolic stability in drug candidates, ensures its continued relevance in the chemical and pharmaceutical sciences.

References

- 1. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 1118-47-4 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

4,4-Dimethylpentanoic acid structural formula and isomers

An In-depth Technical Guide to 4,4-Dimethylpentanoic Acid and Its Isomers for Researchers and Drug Development Professionals

Introduction: Beyond the Linear Chain

In the landscape of organic chemistry and drug development, carboxylic acids represent a cornerstone functional group, pivotal to the synthesis of a vast array of molecules, from commodity polymers to life-saving pharmaceuticals. Their acidic nature, ability to form stable salts, and reactivity towards forming esters and amides make them exceptionally versatile. However, the true chemical diversity and biological potential of this class of molecules are fully unlocked when we explore the concept of isomerism. Isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit profoundly different physicochemical and pharmacological properties.

This guide provides a comprehensive exploration of this compound, a branched-chain carboxylic acid with the molecular formula C7H14O2. We will dissect its structure, properties, and, most critically, its relationship with its numerous isomers. For the researcher, scientist, or drug development professional, a deep understanding of this isomeric landscape is not merely academic; it is fundamental to rational molecular design, the prediction of properties, and the development of robust synthetic and analytical methodologies.

The Core Compound: this compound

This compound is a saturated fatty acid characterized by a five-carbon pentanoic acid backbone with two methyl groups attached to the fourth carbon atom. This specific substitution pattern imparts unique steric and electronic properties to the molecule.

Structural Formula and Nomenclature

The structure of this compound is straightforward. Following the IUPAC nomenclature rules for carboxylic acids, the carboxyl carbon is assigned position #1.[1][2][3] The longest carbon chain containing this group is a pentane chain, hence the base name "pentanoic acid." Two methyl groups are located on carbon #4, leading to the systematic name This compound .[4][5]

The presence of the tert-butyl group ((CH3)3C-) at the end of the alkyl chain is a defining feature, creating significant steric hindrance that influences its reactivity and physical properties.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are a direct consequence of its structure. Its branched nature disrupts the efficient packing that is possible for its linear isomer, heptanoic acid, which can affect properties like melting and boiling points.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 130.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | ~207.8 °C at 760 mmHg | [8] |

| Density | ~0.938 g/cm³ | [8] |

| Solubility | Limited solubility in water; soluble in organic solvents | [6] |

| pKa | Weak acid | [6] |

Spectroscopic analysis provides a definitive fingerprint for the molecule. In ¹H NMR spectroscopy , one would expect to see a sharp singlet integrating to nine protons for the equivalent methyl groups of the tert-butyl moiety, along with two distinct methylene signals (triplets, assuming sufficient resolution) and a broad singlet for the acidic proton of the carboxyl group. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic downfield signal for the carbonyl carbon. Infrared (IR) spectroscopy would show a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a carboxylic acid dimer, and a strong, sharp carbonyl (C=O) stretch around 1710 cm⁻¹.[5]

The Isomeric Landscape of C7H14O2 Carboxylic Acids

The molecular formula C7H14O2 allows for a surprisingly large number of constitutional (structural) isomers and, in some cases, stereoisomers. Understanding these isomers is crucial for identifying impurities, designing specific molecular scaffolds, and interpreting analytical data.

Constitutional Isomers: Variations in the Carbon Skeleton

Constitutional isomers have different connectivity of atoms. For C7H14O2 carboxylic acids, this primarily involves variations in the carbon chain (chain isomerism) and the position of substituents (positional isomerism).[9]

-

Heptanoic Acid: The straight-chain isomer.

-

Methylhexanoic Acids: The six-carbon chain can be substituted with a methyl group at various positions (e.g., 2-methylhexanoic acid, 3-methylhexanoic acid, 4-methylhexanoic acid, 5-methylhexanoic acid).

-

Ethylpentanoic Acids: A five-carbon chain with an ethyl substituent (e.g., 2-ethylpentanoic acid, 3-ethylpentanoic acid).

-

Dimethylpentanoic Acids: Includes the title compound (4,4-), as well as 2,2-, 2,3-, 2,4-, and 3,3-dimethylpentanoic acid.

-

Trimethylbutanoic Acids: A four-carbon chain with three methyl groups, such as 2,2,3-trimethylbutanoic acid.

It is important to note that this list is not exhaustive, and other isomers exist.[10][11][12][13] Additionally, the formula C7H14O2 also corresponds to functional group isomers, most notably esters (e.g., methyl hexanoate, ethyl pentanoate), which have vastly different chemical properties.[9][14]

Caption: Relationship between selected C7H14O2 carboxylic acid chain isomers.

Stereoisomers: The Chiral Dimension

Stereoisomerism arises when molecules have the same connectivity but differ in the spatial arrangement of their atoms. The key requirement for enantiomerism (a type of stereoisomerism) is the presence of a chiral center—a carbon atom bonded to four different groups.

This compound is achiral. Its fourth carbon is bonded to two identical methyl groups, and no other carbon meets the criteria for a chiral center. Therefore, it does not have enantiomers.

However, many of its constitutional isomers are chiral. For example:

-

2-Methylhexanoic acid

-

3-Methylhexanoic acid

-

2-Ethylpentanoic acid

These molecules exist as a pair of non-superimposable mirror images (enantiomers), which can have distinct biological activities. This is a critical consideration in drug development, where one enantiomer may be therapeutic while the other is inactive or even harmful.

Caption: Comparison of a chiral center with an achiral carbon atom.

Experimental Protocols: Synthesis and Analysis

For the practicing scientist, theoretical knowledge must be paired with robust experimental methods. The synthesis, separation, and characterization of this compound and its isomers require careful planning and execution.

Protocol: Synthesis of this compound

A common and reliable method for synthesizing carboxylic acids is through the carboxylation of a Grignard reagent. This protocol outlines a plausible route starting from a commercially available alkyl halide.

Objective: To synthesize this compound from 1-bromo-3,3-dimethylbutane.

Methodology:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, add a solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium and initiate the reaction (a crystal of iodine may be used if necessary).

-

Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution in an ice-salt bath.

-

Crush dry ice (solid CO2) into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. A large excess of dry ice should be used.

-

Allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

-

Work-up and Isolation:

-

Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 10% HCl) with vigorous stirring until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel. The product will be in the ether layer.

-

Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the ether solution over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the ether using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Protocol: Isomer Separation by Gas Chromatography (GC)

Separating a mixture of carboxylic acid isomers like those of C7H14O2 is an excellent application for gas chromatography, typically after conversion to a more volatile ester form (e.g., methyl esters).

Objective: To separate and identify C7H14O2 carboxylic acid isomers in a mixture.

Methodology:

-

Derivatization (Esterification):

-

To a sample of the mixed acids, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at reflux for 1-2 hours to convert the carboxylic acids to their corresponding methyl esters.

-

After cooling, neutralize the solution and extract the methyl esters into a suitable organic solvent like hexane.

-

-

Gas Chromatography Analysis:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., a wax-type column like Carbowax 20M or a similar polyethylene glycol phase) is recommended for separating fatty acid methyl esters.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Inject a small volume (e.g., 1 µL) of the esterified sample solution.

-

Temperature Program:

-

Initial Oven Temperature: 60 °C (hold for 2 minutes).

-

Ramp: Increase temperature at a rate of 5-10 °C/min up to 200 °C.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

Data Analysis: The isomers will elute at different retention times based on their boiling points and interaction with the stationary phase. Generally, more branched isomers are more volatile and will have shorter retention times than their linear counterparts. Identification is confirmed by comparing retention times to those of pure standards.

-

Relevance in Research and Drug Development

Branched-chain fatty acids like this compound and its isomers are more than just synthetic curiosities.[5] Their unique structures can be leveraged in several ways:

-

Metabolic Stability: The presence of quaternary carbons, like the one in the tert-butyl group of this compound, can block sites of metabolic oxidation. Incorporating such motifs into a drug candidate can increase its biological half-life.

-

Modulation of Physical Properties: Branching affects lipophilicity (LogP), solubility, and melting point.[6][8] By selecting a specific isomer, chemists can fine-tune the pharmacokinetic profile of a molecule to improve absorption or distribution.

-

Synthetic Building Blocks: These acids serve as valuable starting materials for more complex molecules. The carboxylic acid handle can be readily converted into other functional groups, while the alkyl chain provides a specific steric and electronic profile.[6][15][16][17]

Conclusion

This compound provides a compelling case study in the importance of isomerism. While its own structure is relatively simple and achiral, it exists within a large family of C7H14O2 constitutional and stereoisomers, each with a unique identity and potential. For professionals in the chemical and pharmaceutical sciences, the ability to synthesize, separate, characterize, and strategically select among such isomers is a fundamental skill. A thorough understanding of the principles outlined in this guide is essential for navigating the complexities of molecular design and unlocking the full potential of organic molecules.

References

- 1. 25.1 Carboxylic Acids – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Nomenclature - Carboxylic Acids [quimicaorganica.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (iii) this compound (iv) 1,3-difluorocyclohexane (v) Propeno.. [askfilo.com]

- 5. This compound | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1118-47-4: this compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CAS#:1118-47-4 | Chemsrc [chemsrc.com]

- 9. youtube.com [youtube.com]

- 10. selected constitutional isomers of molecular formula C7H14O2, aliphatic, alicyclic, heterocyclic, structural isomers carbon chain, names, skeletal formula of carboxylic acids esters hydroxy-aldehydes, hydroxy-ketones, ene-diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 11. Solved 1. Draw a constitutional isomer with the molecular | Chegg.com [chegg.com]

- 12. gauthmath.com [gauthmath.com]

- 13. Page loading... [guidechem.com]

- 14. C7H14O2 - Wikipedia [en.wikipedia.org]

- 15. brainly.com [brainly.com]

- 16. This compound (95823-36-2, 1118-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 17. pubs.acs.org [pubs.acs.org]

Spectral Analysis of 4,4-Dimethylpentanoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4,4-dimethylpentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by established principles of spectroscopic analysis. We will explore the underlying reasons for the observed spectral patterns and provide practical insights into the experimental methodologies.

Introduction to this compound and Its Spectroscopic Characterization

This compound, a derivative of valeric acid, possesses a unique molecular structure with a quaternary carbon, which gives rise to distinct and informative spectral signatures. Spectroscopic techniques such as NMR and IR are indispensable for the structural elucidation and purity assessment of such molecules. This guide will delve into the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound, providing a comprehensive understanding of its molecular architecture through the lens of these powerful analytical methods.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and their multiplicity.

Predicted ¹H NMR Spectral Data for this compound

Disclaimer: The following spectral data is predicted using advanced computational algorithms and is intended for illustrative purposes. Experimental values may vary based on solvent and instrument conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.25 | Triplet | 2H | -CH₂-COOH |

| ~1.50 | Triplet | 2H | -C(CH₃)₃-CH₂- |

| ~0.90 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule.

-

The Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is anticipated in the downfield region of the spectrum, typically between 10 and 12 ppm.[1] This significant downfield shift is a hallmark of carboxylic acid protons due to the strong deshielding effect of the adjacent carbonyl group and extensive hydrogen bonding.[1] The broadness of the signal is a consequence of proton exchange with trace amounts of water or other acidic protons in the sample.

-

The α-Methylene Protons (-CH₂-COOH): The two protons on the carbon adjacent to the carboxyl group (α-protons) are expected to appear as a triplet around 2.2-2.5 ppm.[1] Their proximity to the electron-withdrawing carbonyl group results in a moderate downfield shift. The triplet multiplicity arises from coupling with the two neighboring protons of the β-methylene group (n+1 rule, where n=2).

-

The β-Methylene Protons (-C(CH₃)₃-CH₂-): The protons on the carbon beta to the carboxyl group are predicted to resonate as a triplet at approximately 1.50 ppm. These protons are less deshielded than the α-protons as they are further away from the carbonyl group. The triplet splitting pattern is due to coupling with the two α-methylene protons.

-

The tert-Butyl Protons (-C(CH₃)₃): A strong singlet, integrating to nine protons, is expected in the upfield region, around 0.90 ppm. This signal corresponds to the three equivalent methyl groups of the tert-butyl moiety. The singlet nature of this peak is due to the absence of adjacent protons for coupling.

Experimental Protocol for ¹H NMR Spectroscopy

A robust protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds. For carboxylic acids, DMSO-d₆ can be advantageous as it often results in sharper -COOH proton signals.

-

Instrument Setup: The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm is suitable to encompass all proton signals.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are then performed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data for this compound

Disclaimer: The following spectral data is predicted using advanced computational algorithms and is intended for illustrative purposes. Experimental values may vary based on solvent and instrument conditions.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~179 | -COOH |

| ~43 | -C(CH₃)₃-C H₂- |

| ~35 | -C H₂-COOH |

| ~30 | -C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound displays five signals, corresponding to the five chemically non-equivalent carbon atoms.

-

The Carbonyl Carbon (-COOH): The carbon atom of the carboxyl group is the most deshielded, with a predicted chemical shift in the range of 175-185 ppm.[1] This significant downfield shift is characteristic of carbonyl carbons in carboxylic acids.

-

The Methylene Carbons (-CH₂-): The two methylene carbons are chemically distinct. The carbon atom beta to the carboxyl group (-C(CH₃)₃-C H₂-) is expected to appear at a higher field (around 43 ppm) compared to the α-carbon. The α-carbon (-C H₂-COOH) is deshielded by the adjacent carbonyl group and is predicted to resonate at approximately 35 ppm.

-

The Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected to have a chemical shift of around 30 ppm.

-

The Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, predicted to be around 29 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol is recommended for acquiring a high-quality ¹³C NMR spectrum:

-

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: The experiment is performed on the same high-resolution NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon signals.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

-

Spectral Width (sw): A spectral width of about 240 ppm is necessary to cover the entire range of carbon chemical shifts.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~2960 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1470 | Medium | C-H bend (CH₂) |

| ~1370 | Medium | C-H bend (C(CH₃)₃) |

| ~1290 | Medium | C-O stretch (Carboxylic Acid) |

| ~930 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid functional group and the alkyl framework.

-

O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad and strong absorption band for the O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹.[2][3] This broadening is a result of extensive intermolecular hydrogen bonding, which forms dimers in the condensed phase.

-

C-H Stretch: Strong absorption bands due to the C-H stretching vibrations of the alkyl groups are expected just below 3000 cm⁻¹.

-

C=O Stretch: A very strong and sharp absorption peak corresponding to the C=O stretching vibration of the carbonyl group is predicted around 1710 cm⁻¹.[2][3] The position of this band can be influenced by hydrogen bonding; in the gas phase, where the monomeric form is more prevalent, this absorption shifts to a higher wavenumber (around 1760 cm⁻¹).

-

C-O Stretch and O-H Bend: In the fingerprint region, a medium intensity band around 1290 cm⁻¹ is expected for the C-O stretching vibration. A broad, medium intensity band around 930 cm⁻¹ is characteristic of the out-of-plane O-H bend of the hydrogen-bonded dimer.

Experimental Protocol for FT-IR Spectroscopy

The following methods can be employed for acquiring the FT-IR spectrum of this compound:

-

Neat Liquid (if the compound is a liquid at room temperature):

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Solid Film (if the compound is a solid at room temperature):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

Acquire the spectrum as described above.

-

-

KBr Pellet (for solid samples):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder for analysis.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

This technique requires minimal sample preparation and is suitable for both liquids and solids.

-

Visualizing Molecular Structure and Spectral Correlations

The following diagrams illustrate the relationships between the molecular structure of this compound and its spectral features.

Caption: ¹H NMR assignments for this compound.

References

Natural occurrence of branched-chain fatty acids

An In-depth Technical Guide to the Natural Occurrence of Branched-Chain Fatty Acids

Authored by a Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl branches along their aliphatic chain. While less ubiquitous than their straight-chain counterparts, BCFAs are integral components of cellular structures in a wide array of organisms and are gaining significant attention for their bioactive properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of BCFAs, detailing their distribution across microbial, plant, and animal kingdoms. We delve into the core biosynthetic pathways, explaining the enzymatic logic that dictates their structural diversity. Furthermore, this guide offers a field-proven perspective on the analytical methodologies required for the robust identification and quantification of BCFA isomers, equipping researchers and drug development professionals with the foundational knowledge to explore this promising class of molecules.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are aliphatic carboxylic acids distinguished by the presence of one or more methyl groups on the carbon skeleton.[1][2] The most prevalent forms are monomethylated BCFAs, which are classified based on the position of the methyl group relative to the terminal methyl end (ω-carbon) of the acyl chain.

-

iso-BCFAs: Feature a methyl group on the penultimate (n-2) carbon, creating an isopropyl terminal group.[3][4][5][6]

-

anteiso-BCFAs: Possess a methyl group on the antepenultimate (n-3) carbon, resulting in a sec-butyl terminal group.[3][4][5][6][7]

These seemingly minor structural variations have profound impacts on the physicochemical properties of the lipids. The methyl branch disrupts the orderly packing of acyl chains, thereby increasing the fluidity of cell membranes and lowering their phase transition temperature.[6][7][8] This function is critical for the survival of many organisms, particularly bacteria, in diverse and fluctuating environments.[7][9] This guide will explore the natural distribution, synthesis, and analysis of these fascinating molecules.

Natural Distribution of BCFAs

BCFAs are found across the domains of life, though their abundance and diversity vary significantly. Bacteria are the most prolific producers, but these fatty acids are also found in ruminant animals, humans, and select plant and marine species.

BCFAs in the Microbial Kingdom

Microorganisms, especially bacteria, are the primary source of BCFAs in nature. In many bacterial species, BCFAs are the major acyl constituents of membrane lipids, essential for maintaining membrane integrity and function.[6][10][11][12][13]

-

Gram-Positive Bacteria: Many species, such as Bacillus subtilis and Listeria monocytogenes, have membranes predominantly composed of BCFAs.[7][9][14][15] For instance, Listeria modulates the ratio of iso to anteiso BCFAs to adapt to cold stress; an increase in anteiso-BCFAs enhances membrane fluidity at low temperatures.[7]

-

Rumen Microbiota: The digestive systems of ruminant animals harbor a complex microbial ecosystem. Bacteria within the rumen synthesize large quantities of BCFAs, which are subsequently absorbed by the host and incorporated into their tissues and milk fat.[4][16][17] This microbial activity is the principal reason for the high BCFA content in dairy and beef products.[18]

-

Other Bacteria: BCFAs are taxonomically significant and their profiles can be used to aid in the identification and classification of bacteria.[10][11] They are major components in the membranes of numerous genera.[13]

BCFAs in the Animal Kingdom

The presence of BCFAs in animals is largely attributable to dietary intake or the activity of their gut microbiota.

-

Ruminants: As mentioned, dairy products and meat from cows, sheep, and goats are the richest dietary sources of BCFAs for humans.[1][4][17][18][19] Milk fat typically contains 1.7–3.4% BCFAs of total fatty acids.[4][17]

-

Humans: BCFAs are found in humans from birth. They are a major component of the vernix caseosa, the waxy substance coating the skin of newborns, and are present in breast milk and the neonatal gastrointestinal tract.[1][3][15][17][20] This early-life exposure is believed to play a role in establishing a healthy gut microbiome and modulating immune responses.[15][19][20][21]

-

Marine Mammals: Unique BCFA compositions have been identified in marine mammals. For example, the melon of the beluga whale, an organ used for echolocation, contains a high concentration of BCFAs, including isovaleric acid, which is distinct from its body fat composition.[22]

-

Other Animals: BCFAs are also responsible for some of the characteristic flavors and aromas of animal products, such as the smell of mutton.[1]

BCFAs in Plants and Marine Life

BCFAs are less common in the plant kingdom but are found in specific contexts.

-

Plants: Certain plant families, notably Solanaceae (which includes peppers and tomatoes), utilize branched-chain acyl groups derived from amino acids as precursors for specialized metabolites like capsaicinoids.[1] Phytanic acid, a multi-branched fatty acid, is another example found in plant-derived foods.[23]

-

Marine Ecosystems: BCFAs are present in the marine food web, originating from marine bacteria and algae and transferring up to marine fish and other organisms.[24][25][26]

Table 1: Representative BCFA Content in Various Natural Sources

| Source Category | Example | Typical Total BCFA Content (% of total fatty acids) | Predominant Isomers | Reference |

| Dairy Products | Cow's Milk | 1.7 - 3.4% | iso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0 | [4][17] |

| Sheep Cheese | ~2.7% | iso and anteiso C15 & C17 | [13] | |

| Ruminant Meat | Beef | ~0.9% | iso and anteiso C15 & C17 | [15] |

| Human Tissues | Vernix Caseosa | >25% | iso, anteiso, and other branched forms | [13][15] |

| Breast Milk | 0.1 - 0.2% | iso and anteiso isomers | [20] | |

| Bacteria | Bacillus subtilis | >90% | iso-C15:0, anteiso-C15:0 | [9][15] |

| Fermented Foods | Nattō, Sauerkraut | Appreciable fractions, but low total fat | Varies | [16][18] |

Biosynthesis of Branched-Chain Fatty Acids

The primary pathway for BCFA synthesis is well-characterized in bacteria and relies on the use of branched-chain amino acids (BCAAs) as starter units for fatty acid synthesis.

The BCAA-Primed Pathway in Bacteria

Unlike straight-chain fatty acid synthesis, which typically starts with acetyl-CoA, BCFA synthesis utilizes short, branched-chain acyl-CoAs derived from the catabolism of BCAAs: valine, leucine, and isoleucine.[14][27][28]

-

Primer Synthesis: The process begins with the deamination of a BCAA to its corresponding α-keto acid. This α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid (BCKA) decarboxylase complex to form a branched-chain acyl-CoA primer.[14][28]

-

Valine → α-ketoisovalerate → Isobutyryl-CoA (primer for even-numbered iso-BCFAs like iso-14:0 and iso-16:0)

-

Leucine → α-ketoisocaproate → Isovaleryl-CoA (primer for odd-numbered iso-BCFAs like iso-15:0 and iso-17:0)

-

Isoleucine → α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for odd-numbered anteiso-BCFAs like anteiso-15:0 and anteiso-17:0)

-

-

Chain Elongation: The resulting branched-chain acyl-CoA primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA, mirroring the process for straight-chain fatty acids.[10]

The specificity of the initial condensing enzyme (FabH) for these branched primers is a key determinant of the BCFA profile in a given bacterium.[28]

Figure 1: Biosynthesis of iso- and anteiso-BCFAs from amino acid precursors.

Alternative Biosynthetic Routes

While the BCAA-primed pathway is dominant, other mechanisms exist. In some mammalian systems, the fatty acid synthase (FASN) complex can exhibit substrate promiscuity, occasionally incorporating methylmalonyl-CoA instead of malonyl-CoA during elongation.[27] This results in the formation of mid-chain methyl-branched fatty acids. However, this is a minor pathway compared to the de novo synthesis seen in bacteria.

Analytical Methodologies for BCFA Characterization

The structural similarity of BCFA isomers presents a significant analytical challenge, requiring high-resolution separation and detection techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard, though liquid chromatography (LC) methods are emerging as powerful alternatives.[5][29][30]

Experimental Protocol: GC-MS Analysis of BCFAs from Bacterial Cells

This protocol outlines a self-validating system for the extraction, derivatization, and analysis of BCFAs.

1. Lipid Extraction (Bligh-Dyer Method):

- Harvest bacterial cells (~50-100 mg wet weight) by centrifugation.

- Add a 1:2:0.8 mixture of chloroform:methanol:water (v/v/v) to the cell pellet. Include a known amount of an internal standard (e.g., deuterated C17:0) for absolute quantification.

- Vortex vigorously for 2 minutes to create a single-phase system and lyse cells.

- Add 1 part chloroform and 1 part water to induce phase separation. Vortex and centrifuge.

- Carefully collect the lower organic (chloroform) phase containing the lipids.

- Dry the lipid extract under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- Causality: Free fatty acids are not volatile enough for GC analysis. Conversion to FAMEs increases volatility and thermal stability.[5]

- Add 1 mL of 1.25 M HCl in methanol (or boron trifluoride-methanol solution) to the dried lipid extract.[5]

- Cap the vial tightly and heat at 85-95°C for 1 hour.

- Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex to extract the FAMEs into the hexane layer.

- Carefully transfer the upper hexane layer to a clean GC vial.

3. GC-MS Analysis:

- Column: Use a polar capillary column (e.g., BPX70 or similar) to achieve separation of iso, anteiso, and straight-chain isomers.[5]

- Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.

- Temperature Program: An optimized temperature gradient is critical. A typical program might start at 80°C, ramp to 180°C at 10°C/min, then ramp slowly to 240°C at 3°C/min.

- Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

- Identification: Identify FAMEs by comparing their retention times and mass spectra to authentic standards and reference libraries (e.g., NIST). iso and anteiso isomers typically elute just before their straight-chain counterpart.

4. Data Analysis & Quantification:

- Integrate the peak areas for each identified BCFA and the internal standard.

- Calculate the concentration of each BCFA relative to the known concentration of the internal standard.

Emerging Technique: UHPLC-MS/MS

Recent advances have demonstrated the utility of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) for profiling BCFAs without derivatization.[29][30][31] This approach offers high sensitivity and can distinguish isomers using specialized columns, such as reversed-phase C18 or polysaccharide-based chiral columns.[29][30]

Figure 2: General experimental workflow for the GC-MS analysis of BCFAs.

Biological Significance and Future Directions

The study of BCFAs is a rapidly expanding field, with implications for microbiology, human health, and drug development.

-

Membrane Dynamics: The primary role of BCFAs is to modulate membrane fluidity, allowing organisms to adapt to thermal and chemical stress.[7][8][9] This property is of interest in industrial microbiology for developing robust microbial strains.

-

Human Health & Nutrition: Emerging evidence suggests BCFAs possess significant bioactivity. They have been shown to benefit intestinal health, exert anti-inflammatory and immunomodulatory effects, and exhibit anti-cancer properties in preclinical models.[2][4][19][20][21][32] Their presence in the neonatal gut suggests a foundational role in human development.[15]

-

Drug Development & Biomarkers: The unique biosynthetic pathways and distribution of BCFAs make them potential targets for novel antimicrobial agents. Furthermore, profiles of circulating BCFAs could serve as biomarkers for metabolic diseases or gut dysbiosis.[5]

Future research must focus on elucidating the specific mechanisms through which different BCFA isomers exert their biological effects and on conducting human clinical trials to validate the health benefits suggested by in vitro and animal studies.[4][33] The analytical tools described herein provide the necessary foundation for these critical investigations.

References

- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. researchgate.net [researchgate.net]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lipotype.com [lipotype.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 10. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 13. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. newenglanddairy.com [newenglanddairy.com]

- 17. mdpi.com [mdpi.com]

- 18. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BCFA - Gut Health, Immunity, Cancer | Branched-Chain Fatty Acids! What Are They? What Are They Good For? And From Which Foods & Beverages in Your Diet Can You Get Them? [suppversity.blogspot.com]

- 21. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 22. Beluga whale - Wikipedia [en.wikipedia.org]

- 23. quora.com [quora.com]

- 24. researchgate.net [researchgate.net]

- 25. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 26. archimer.ifremer.fr [archimer.ifremer.fr]

- 27. portlandpress.com [portlandpress.com]

- 28. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. [PDF] Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of Methyl-Branched Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Straight Chain - Unveiling the Complexity of Methyl-Branched Fatty Acids

In the vast and intricate world of lipid biology, fatty acids are fundamental players, serving as building blocks for complex lipids, signaling molecules, and energy sources.[1] While much of the scientific focus has historically been on straight-chain saturated and unsaturated fatty acids, a fascinating and functionally diverse class of lipids—methyl-branched fatty acids (MBFAs)—is increasingly recognized for its significant and varied biological activities.[2] These molecules, characterized by one or more methyl groups along their acyl chain, are not mere structural curiosities but active participants in a wide array of physiological and pathological processes.[2][3]

MBFAs are ubiquitous, found in organisms ranging from bacteria to mammals, including humans.[4][5][6] Their presence in bacteria, dairy products, and even the vernix caseosa of human infants suggests a long evolutionary history and fundamental biological roles.[5] This guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core biological activities of MBFAs. We will move beyond a simple cataloging of facts to provide a narrative grounded in mechanistic understanding and experimental validation, reflecting the perspective of a seasoned application scientist. Our journey will cover the structural diversity of MBFAs, their biosynthesis, their profound impact on cellular membranes, and their emerging roles in human health and disease, from metabolic regulation to cancer.

Part 1: The Structural and Biosynthetic Landscape of Methyl-Branched Fatty Acids

A thorough understanding of the biological activity of any molecule begins with its structure and origin. MBFAs are a diverse group, and their specific functions are intimately tied to the number and position of their methyl branches.

Classification and Nomenclature

MBFAs are broadly classified based on the location of the methyl group relative to the terminal methyl (omega) end of the fatty acid chain.[3] The most common are the monomethyl-branched fatty acids:

-

iso-Branched Fatty Acids: The methyl group is located on the penultimate (n-2) carbon atom.[3][7]

-

anteiso-Branched Fatty Acids: The methyl group is situated on the antepenultimate (n-3) carbon atom.[3][7]

For example, 14-methylpentadecanoic acid is known as iso-palmitic acid, while 13-methylpentadecanoic acid is its anteiso-counterpart.[7] Beyond these, multi-methyl-branched fatty acids also exist, such as the phthioceranic acids found in Mycobacterium tuberculosis and phytanic acid, a polymethylated fatty acid derived from dietary sources.[8][9]

The nomenclature can sometimes be complex. For instance, 13-methyltetradecanoic acid is referred to as isopentadecylic acid (iso 15:0), and 12-methyltetradecanoic acid is known as anteisopentadecylic acid (anteiso 15:0).[10]

Biosynthesis: A Divergence from the Norm

The synthesis of MBFAs differs from that of their straight-chain counterparts primarily in the initial priming step.[4] In bacteria, the biosynthesis of iso- and anteiso-fatty acids utilizes branched-chain α-keto acids derived from the amino acids valine, leucine, and isoleucine as primers for the fatty acid synthase (FAS) system.[11]

-

Iso-fatty acid synthesis is typically initiated by isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA.

-

Anteiso-fatty acid synthesis is primed by 2-methylbutyryl-CoA, which is derived from isoleucine.

The elongation of these branched-chain primers then proceeds via the conventional FAS pathway.[11] In some organisms, like Caenorhabditis elegans, these fatty acids are essential for growth and development.[7]

In mycobacteria, the synthesis of multi-methyl-branched fatty acids is a more complex process involving polyketide synthases (PKS).[8] These enzymes utilize methylmalonyl-CoA to introduce methyl branches at specific positions along the growing acyl chain.[12]

Visualizing the Biosynthetic Origins

The following diagram illustrates the precursor-product relationship in the biosynthesis of common monomethyl-branched fatty acids.

References

- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched FA | Cyberlipid [cyberlipid.gerli.com]

- 8. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile of 4,4-Dimethylpentanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Landscape for 4,4-Dimethylpentanoic Acid

As a Senior Application Scientist, it is imperative to approach the toxicological assessment of any chemical entity with a critical and comprehensive perspective. In the case of this compound (CAS No. 1118-47-4), a branched-chain fatty acid, the available toxicological data is notably sparse.[1][2] The majority of accessible information is derived from regulatory classifications and safety data sheets, which often rely on computational predictions or read-across from structurally related compounds rather than direct experimental evidence. This guide, therefore, serves a dual purpose: to meticulously present the existing hazard information and to provide a clear, scientifically-grounded roadmap for the essential toxicological studies required to fill the significant data voids. Our narrative will emphasize the causality behind experimental choices, ensuring that the proposed protocols are robust and self-validating.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical nature is critical for anticipating its toxicokinetic and toxicodynamic behavior.

| Property | Value | Source |

| CAS Number | 1118-47-4 | [3][4][5] |

| Molecular Formula | C₇H₁₄O₂ | [3][4] |

| Molecular Weight | 130.18 g/mol | [3][4] |

| Synonyms | 4,4-Dimethylvaleric acid, Neoheptanoic acid | [4][5] |

| Physical Form | Solid | [6] |

| SMILES | CC(C)(C)CCC(=O)O | [3][4] |

The structure of this compound, featuring a tertiary butyl group, may influence its metabolic fate, potentially sterically hindering enzymatic processes that are common for linear fatty acids.

Hazard Identification and Classification